

"physical and chemical properties of 1,3-benzodioxole-5,6-diol"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6-Dihydroxy-1,3-benzodioxole

Cat. No.: B1313633

[Get Quote](#)

An In-depth Technical Guide to 1,3-Benzodioxole-5,6-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available information on 1,3-benzodioxole-5,6-diol. It is important to note that a significant portion of the data presented herein is based on computational predictions and has not been experimentally validated. Researchers should exercise caution and verify these findings through laboratory experimentation.

Introduction

1,3-Benzodioxole-5,6-diol, also known as **5,6-dihydroxy-1,3-benzodioxole**, is a poly-substituted aromatic organic compound. It belongs to the benzodioxole family, a class of compounds that are constituents of numerous natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a benzene ring fused to a methylenedioxy group, with two hydroxyl substituents at the 5 and 6 positions. These functional groups are expected to impart specific chemical reactivity and biological properties to the molecule.

While the broader class of 1,3-benzodioxoles has been extensively studied for applications ranging from pharmaceuticals to agrochemicals, specific data on the 5,6-diol derivative is scarce in publicly accessible literature. This guide aims to provide a comprehensive overview of

the known and predicted properties of 1,3-benzodioxole-5,6-diol, alongside generalized experimental approaches derived from related compounds.

Physical and Chemical Properties

Direct experimental data for the physical and chemical properties of 1,3-benzodioxole-5,6-diol are not readily available. The following table summarizes predicted values obtained from computational models.

Property	Predicted Value	Notes
Molecular Formula	C ₇ H ₆ O ₄	Confirmed
Molecular Weight	154.12 g/mol	Confirmed
Melting Point	158-160 °C	Predicted
Boiling Point	359.8 °C at 760 mmHg	Predicted
Density	1.581 g/cm ³	Predicted
Refractive Index	1.665	Predicted
Flash Point	171.4 °C	Predicted
pKa	9.63 ± 0.20	Predicted
LogP (Octanol/Water Partition Coefficient)	0.82650	Predicted
Solubility	No quantitative data available.	
	Expected to have some solubility in polar organic solvents.	Inferred

Spectroscopic Data (Predicted)

Predicted spectroscopic data can aid in the identification and characterization of 1,3-benzodioxole-5,6-diol in experimental settings.

¹H NMR Spectrum (Predicted)

A predicted ^1H NMR spectrum would likely show signals corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methylenedioxy groups.

^{13}C NMR Spectrum (Predicted)

The predicted ^{13}C NMR spectrum would display distinct signals for the carbon atoms of the benzene ring, the methylene carbon of the dioxole ring, and the carbons bearing the hydroxyl groups.

It is highly recommended to perform experimental NMR analysis for structural confirmation.

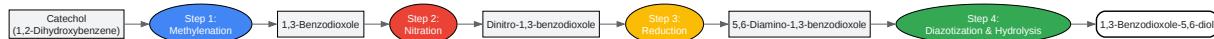
Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol). Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the dioxole ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit characteristic absorption bands for:

- O-H stretching of the hydroxyl groups (broad band around 3300-3500 cm^{-1})
- C-H stretching of the aromatic ring (around 3000-3100 cm^{-1})
- C=C stretching of the aromatic ring (around 1500-1600 cm^{-1})
- C-O stretching of the ethers and phenols (in the region of 1000-1300 cm^{-1})


Experimental Protocols (Proposed)

Due to the absence of specific literature on the synthesis of 1,3-benzodioxole-5,6-diol, a generalized synthetic workflow is proposed based on established methods for preparing related benzodioxole derivatives. This protocol should be considered a starting point for experimental design and optimization.

Proposed Synthesis of 1,3-Benzodioxole-5,6-diol

The synthesis could potentially be achieved through a multi-step process starting from a readily available precursor, such as catechol (1,2-dihydroxybenzene).

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 1,3-benzodioxole-5,6-diol.

Methodology:

- Methylenation of Catechol: Catechol can be reacted with a methylene dihalide (e.g., dibromomethane or dichloromethane) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a phase-transfer catalyst to form the 1,3-benzodioxole ring.
- Nitration: The resulting 1,3-benzodioxole can undergo electrophilic aromatic substitution, specifically nitration, to introduce nitro groups onto the benzene ring. The directing effects of

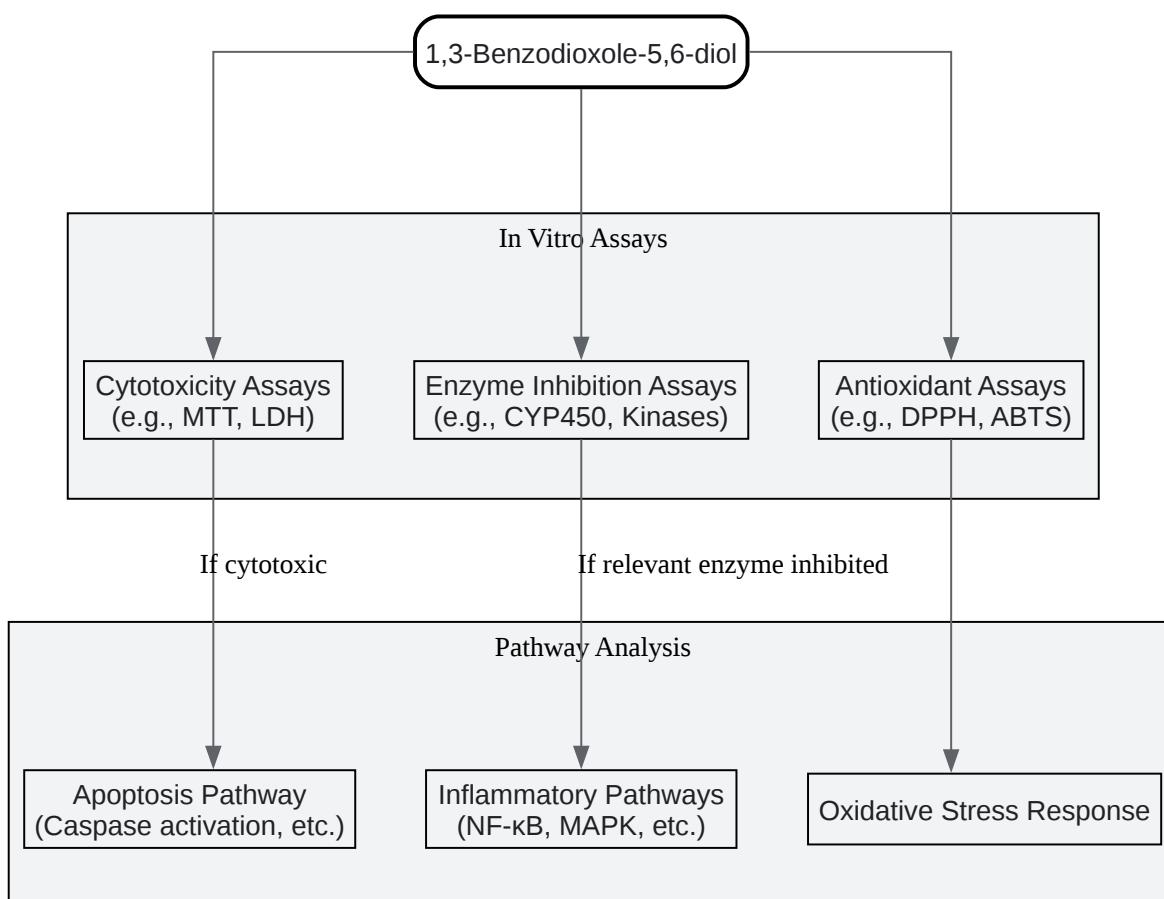
the methylenedioxy group would need to be carefully considered to achieve the desired 5,6-disubstitution. A mixture of nitric acid and sulfuric acid is typically used for this transformation.

- Reduction of Nitro Groups: The dinitro-1,3-benzodioxole can then be reduced to the corresponding diamine. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
- Diazotization and Hydrolysis: The resulting 5,6-diamino-1,3-benzodioxole can be converted to the diol via a Sandmeyer-type reaction. This involves diazotization of the amino groups using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salts in the presence of a copper catalyst or by heating in an aqueous acidic solution.

Purification and Characterization:

The final product would require purification, likely through column chromatography or recrystallization. Characterization should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Potential Biological Activities and Signaling Pathways (Inferred)


There is no specific information available on the biological activities or the signaling pathways modulated by 1,3-benzodioxole-5,6-diol. However, the broader class of 1,3-benzodioxole derivatives has been reported to exhibit a wide range of biological effects, which may provide some indication of the potential activities of the 5,6-diol derivative.

General Activities of 1,3-Benzodioxole Derivatives:

- Enzyme Inhibition: Many 1,3-benzodioxole compounds are known to be inhibitors of cytochrome P450 enzymes. This can have significant implications for drug metabolism and can be exploited to enhance the efficacy of other therapeutic agents.
- Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction.

- **Antimicrobial and Antifungal Activity:** The benzodioxole scaffold is present in compounds with demonstrated activity against various bacteria and fungi.
- **Anti-inflammatory Effects:** Certain derivatives have been investigated for their anti-inflammatory properties.
- **Antioxidant Activity:** The presence of hydroxyl groups on the aromatic ring suggests that 1,3-benzodioxole-5,6-diol could possess antioxidant properties by acting as a free radical scavenger.

Logical Relationship Diagram for Investigating Biological Activity:

[Click to download full resolution via product page](#)

Caption: Logical workflow for the initial biological evaluation of 1,3-benzodioxole-5,6-diol.

Given the presence of the catechol-like dihydroxy moiety, it would be pertinent to investigate its potential as an antioxidant and its role in redox-sensitive signaling pathways.

Conclusion

1,3-Benzodioxole-5,6-diol is a compound of interest within the versatile benzodioxole family. While specific experimental data is currently lacking, computational predictions and knowledge of related compounds provide a foundation for future research. The proposed synthetic route offers a starting point for its chemical synthesis, which would be the first step in enabling a thorough investigation of its physical, chemical, and biological properties. Further studies are warranted to explore its potential as a bioactive molecule, particularly in the areas of enzyme inhibition, anticancer, and antioxidant activities.

- To cite this document: BenchChem. ["physical and chemical properties of 1,3-benzodioxole-5,6-diol"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313633#physical-and-chemical-properties-of-1-3-benzodioxole-5-6-diol\]](https://www.benchchem.com/product/b1313633#physical-and-chemical-properties-of-1-3-benzodioxole-5-6-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com